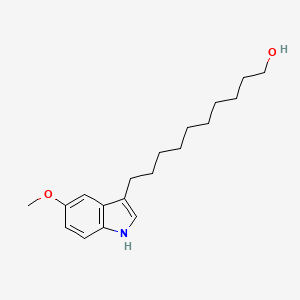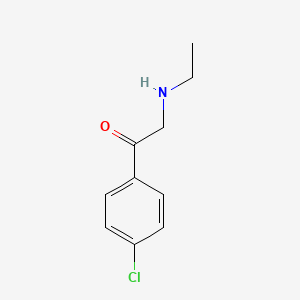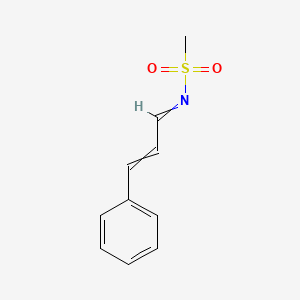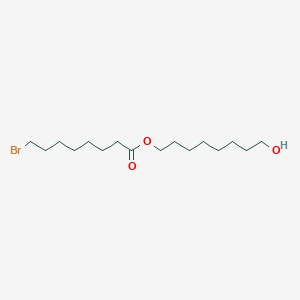
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride involves several steps. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by a series of functionalization steps . The reaction conditions typically involve refluxing in a mixture of methanol and water, followed by work-up and distillation to isolate the desired product . Industrial production methods may involve scalable approaches such as lithiation and electrophilic trapping chemistries to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: These reactions yield a variety of products, including pyrazole carboxylic acids, pyrazole alcohols, and other functionalized pyrazoles.
Aplicaciones Científicas De Investigación
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic anhydride can be compared with other trifluoromethylated pyrazoles, such as:
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but differs in the position of the trifluoromethyl group, affecting its reactivity and biological activity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an anhydride, influencing its solubility and chemical properties.
Trifluoromethylated pyrazole derivatives: These compounds share the trifluoromethyl group but vary in other substituents, leading to diverse applications in pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
743456-60-2 |
|---|---|
Fórmula molecular |
C12H8F6N4O3 |
Peso molecular |
370.21 g/mol |
Nombre IUPAC |
[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H8F6N4O3/c1-21-3-5(7(19-21)11(13,14)15)9(23)25-10(24)6-4-22(2)20-8(6)12(16,17)18/h3-4H,1-2H3 |
Clave InChI |
YLJMTLRJVDETGX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC(=O)C2=CN(N=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}pyridine](/img/structure/B12524895.png)

![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)


![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)

